molecular formula C24H18F2N2 B10929969 1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(4-ethenylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10929969
M. Wt: 372.4 g/mol
InChI Key: ZKEOUVLOXXIKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of fluorophenyl groups: The fluorophenyl groups can be introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Attachment of the vinylbenzyl group: The vinylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using vinylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,5-BIS(4-FLUOROPHENYL)-1H-PYRAZOLE: Lacks the vinylbenzyl group, which may affect its reactivity and applications.

    1-(4-VINYLBENZYL)-3,5-DIPHENYL-1H-PYRAZOLE:

Uniqueness

3,5-BIS(4-FLUOROPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOLE is unique due to the combination of fluorophenyl and vinylbenzyl groups, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18F2N2

Molecular Weight

372.4 g/mol

IUPAC Name

1-[(4-ethenylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C24H18F2N2/c1-2-17-3-5-18(6-4-17)16-28-24(20-9-13-22(26)14-10-20)15-23(27-28)19-7-11-21(25)12-8-19/h2-15H,1,16H2

InChI Key

ZKEOUVLOXXIKOB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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